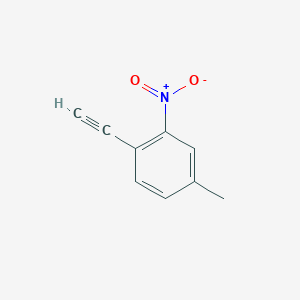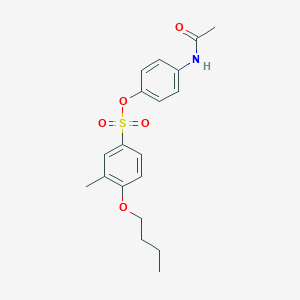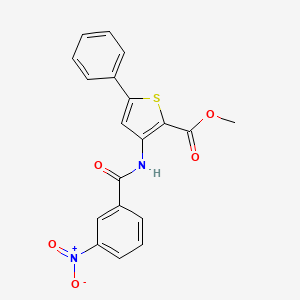
1-Ethynyl-4-methyl-2-nitrobenzene
Overview
Description
1-Ethynyl-4-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Diversity
1-Ethynyl-4-methyl-2-nitrobenzene and its derivatives have been studied for their diverse crystal structures. For instance, dialkoxy ethynylnitrobenzenes with varying alkoxy chain lengths show significant structural diversity, demonstrating the intricate interplay between molecular structure and crystal formation (Oburn & Bosch, 2017).
Optical Properties
The compound also plays a role in studying thermal, linear, and nonlinear optical properties. Acceptors and donor-substituted bis(alkoxy)phenyl ethynyl oligomers, including variants of this compound, exhibit interesting optical behaviors, useful in material sciences (Amin et al., 2017).
Electrocatalytic Applications
In the field of electrocatalysis, the reduction of nitroaromatic compounds like this compound has been explored. Activated graphite sheets, for instance, have shown promising results in reducing nitrobenzene, a related compound, under various atmospheric conditions, highlighting the potential of such systems in environmental remediation (Karikalan et al., 2017).
Molecular Interaction Studies
The interaction of similar compounds with other chemical entities, like ethyl acetate, has been investigated using spectroscopic, theoretical, and dielectric studies. These studies provide insights into the nature of hydrogen bond interactions in binary solutions, which is vital for understanding complex chemical processes (Karthick et al., 2018).
Organic Synthesis
This compound and related compounds have been used in organic synthesis, for instance, in the formation of cyclohexadiene adducts from the nitration of ethyl-substituted benzenes. Such studies contribute to a better understanding of organic reaction mechanisms and the development of new synthetic methods (Fischer et al., 1978).
Mechanism of Action
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, it might inhibit an enzyme, bind to a receptor, or interact with DNA. The exact mode of action would depend on the specific targets of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The chemical properties of the compound, such as its solubility and stability, can influence these processes .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to changes in cell function, alterations in metabolic processes, or even cell death .
Action Environment
Various environmental factors can influence the action of a compound. For example, the pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other compounds or drugs can influence its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . These reactions could involve free radical bromination, nucleophilic substitution, or oxidation . The compound might interact with various enzymes, proteins, and other biomolecules, but specific interactions are not documented in the literature.
Molecular Mechanism
A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Properties
IUPAC Name |
1-ethynyl-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPKYJUAXQGVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)
![1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B3002279.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)
![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)
![4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3002298.png)
![5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B3002299.png)

